molecular formula C8H10BrOP B1444378 (2-Bromophenyl)dimethylphosphine oxide CAS No. 60398-85-8

(2-Bromophenyl)dimethylphosphine oxide

Cat. No. B1444378
CAS RN: 60398-85-8
M. Wt: 233.04 g/mol
InChI Key: SHEGZFCMBWOUCJ-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H10BrOP . It has a molecular weight of 233.04 .


Molecular Structure Analysis

The molecular structure of “(2-Bromophenyl)dimethylphosphine oxide” consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 phosphorus atom .


Physical And Chemical Properties Analysis

The boiling point of “(2-Bromophenyl)dimethylphosphine oxide” is predicted to be 355.9±34.0 °C, and its density is predicted to be 1.43±0.1 g/cm3 .

Scientific Research Applications

Catalysis and Synthesis

(2-Bromophenyl)dimethylphosphine oxide is a key intermediate in the synthesis of bulky and chiral ligands. These ligands have applications in coordination chemistry and transition-metal catalysis, demonstrating specific reactivity profiles that are advantageous for palladium-catalyzed C−C and C−N coupling reactions (Reinhardt et al., 2021). Additionally, carbamoylaminophenyloxymethyl-dimethylphosphine oxides, derivatives of (2-bromophenyl)dimethylphosphine oxide, have been synthesized and analyzed for their composition and structure, indicating potential applications in developing novel compounds (Varbanov et al., 2000).

Material Science

In the field of material science, (2-bromophenyl)dimethylphosphine oxide has been utilized in the synthesis of electron-transport/hole-blocking layers for organic light-emitting diodes (OLEDs), demonstrating promising operational stability and efficiency (Tan et al., 2016). This indicates its significance in enhancing the performance of electronic and optoelectronic devices.

Photopolymerization and Adhesives

A novel photoinitiator based on acylphosphine oxide derivatives has been developed for use in light-curing dental adhesives and resin composites. This photoinitiator exhibits good photopolymerization reactivity, excellent color tone, and high mechanical strength, highlighting the application of (2-bromophenyl)dimethylphosphine oxide in improving dental material formulations (Ikemura & Endo, 2010).

Environmental Applications

Research on the oxidation of bromophenols and the formation of brominated polymeric products during water treatment has shown that (2-bromophenyl)dimethylphosphine oxide can play a role in environmental chemistry, particularly in understanding the fate and reactivity of brominated compounds in water treatment processes (Jiang et al., 2014).

Safety And Hazards

“(2-Bromophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class. It has several hazard statements including H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H332 (harmful if inhaled), H312 (harmful in contact with skin), H315 (causes skin irritation), and H302 (harmful if swallowed) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-dimethylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEGZFCMBWOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)dimethylphosphine oxide

CAS RN

60398-85-8
Record name 1-bromo-2-(dimethylphosphoryl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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